molecular formula C19H17N3O4S2 B2539092 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 893986-53-3

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2539092
CAS RN: 893986-53-3
M. Wt: 415.48
InChI Key: MMYGBLAQAYRYBZ-UHFFFAOYSA-N
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Description

The compound contains an imidazo[2,1-b]thiazole moiety, which is a fused heterocyclic system containing nitrogen and sulfur atoms . Compounds with this structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound’s unique structure makes it a potential candidate for antitumor and cytotoxic therapies. Researchers have synthesized related derivatives, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent effects against prostate cancer cells . Further investigations into its mechanism of action and efficacy are warranted.

Antimicrobial Properties

Thiazole derivatives often exhibit antimicrobial activity. While specific studies on our compound are limited, related thiazoles like sulfathiazole have been used as antimicrobial drugs. Exploring the antibacterial and antifungal potential of our compound could yield valuable insights .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some imidazo[2,1-b]thiazole derivatives have been found to inhibit bacterial DNA gyrase B .

properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-28(24,15-5-6-17-18(11-15)26-9-8-25-17)21-14-3-1-13(2-4-14)16-12-22-7-10-27-19(22)20-16/h1-6,11-12,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYGBLAQAYRYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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